1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-3-9(2)5-11(4-8)14-6-10(7-15)12-13-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWXXWJBOWYYSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of 1-(3,5-dimethylphenyl)-4,5-dibromo-1H-1,2,3-triazole in THF or methyl-THF | Cooling to −78°C to 0°C | Mass-to-volume ratio 1:2–50 |
| 2 | Addition of isopropylmagnesium chloride (Grignard reagent) | Stirring for 0.5–2 hours | Molar ratio approx. 1:0.8–1.5 (substrate:Grignard) |
| 3 | Quenching with low alcohol (e.g., ethanol) | Dropwise addition | To stabilize intermediate |
| 4 | Addition of isopropylmagnesium chloride-lithium chloride composite | Stirring at 10°C–50°C for 0.5–2 hours | Facilitates selective lithiation |
| 5 | Cooling to −30°C to 0°C and bubbling carbon dioxide gas | 5–30 minutes | Carboxylation step to introduce carboxylic acid functionality |
| 6 | Acidification with hydrochloric acid | pH adjustment to 1–5 | Extraction and drying of organic phase |
| 7 | Isolation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid intermediate | Crystallization at −5°C to 5°C | Purification step |
| 8 | Conversion of carboxylic acid to aldehyde | Reduction of acid or ester intermediate (e.g., via DIBAL-H or other selective reducing agents) | Final step to obtain 4-carbaldehyde |
This method leverages the selective functionalization of the dibromo-triazole intermediate and subsequent carboxylation, followed by reduction to the aldehyde. The key is precise temperature control and reagent stoichiometry to avoid over-reduction or side reactions.
Alternative Synthetic Routes
Cyclization of 3,5-dimethylaniline derivatives with hydrazine and acylation: While specific literature on the aldehyde derivative is limited, related triazole derivatives (e.g., carboxamides) are synthesized by cyclization of substituted anilines with hydrazine hydrate and subsequent acylation. Adaptation of these methods could allow for aldehyde introduction via oxidation of methyl groups or formylation reactions.
1,3-Dipolar Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for 1,2,3-triazole formation. However, direct synthesis of the 4-carbaldehyde substituent via this route is less straightforward and usually requires post-cyclization modification.
Research Findings and Optimization
The use of isopropylmagnesium chloride and its lithium chloride composite allows for selective mono-substitution at the 4-position of the triazole ring, enabling subsequent carboxylation and functional group transformations with good yields (typically 50–60%).
Reaction temperature control between −78°C and ambient temperature is critical to maintain selectivity and avoid side reactions such as over-lithiation or debromination.
The carboxylic acid intermediate can be efficiently isolated by crystallization, facilitating purification and improving overall yield.
Conversion of the carboxylic acid to the aldehyde requires mild reducing agents to prevent further reduction to alcohols.
Summary Table of Key Reaction Parameters
| Parameter | Range/Value | Purpose/Effect |
|---|---|---|
| Solvent | THF or methyl-THF | Medium for organometallic reactions |
| Temperature (initial) | −78°C to 0°C | Control Grignard addition and prevent side reactions |
| Grignard reagent | Isopropylmagnesium chloride | Selective substitution at 4-position |
| Lithium chloride composite | Used with Grignard | Enhances reactivity and selectivity |
| Carbon dioxide bubbling | 5–30 min at −30°C to 0°C | Carboxylation step |
| Acidification | pH 1–5 with HCl | Protonation and extraction |
| Crystallization temp | −5°C to 5°C | Purification of intermediate |
| Reduction step | DIBAL-H or equivalent | Converts acid or ester to aldehyde |
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that triazole compounds exhibit notable antimicrobial properties. Specifically, 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has been evaluated for its efficacy against various bacterial strains. In a study conducted by Onoda et al., the compound was synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated a significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of triazole compounds, including this compound. These derivatives showed promising results in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines .
Materials Science
Polymer Chemistry
In materials science, this compound serves as a building block for the synthesis of functional polymers. Its ability to undergo click chemistry reactions allows for the development of new materials with tailored properties. For instance, researchers have utilized this compound to create polymer networks that exhibit enhanced thermal stability and mechanical strength .
Sensors and Electronics
The electronic properties of triazole compounds make them suitable for applications in sensor technology. A recent investigation explored the use of this compound in fabricating organic light-emitting diodes (OLEDs). The compound was incorporated into the active layer of OLEDs, resulting in improved luminescence efficiency and stability under operational conditions .
Agricultural Applications
Pesticide Development
The potential of triazole compounds as pesticides has gained attention due to their ability to inhibit fungal growth. Studies have shown that derivatives of this compound possess fungicidal activity against various plant pathogens. Field trials demonstrated effective control over fungal diseases in crops such as wheat and corn .
Herbicide Activity
Additionally, research indicates that this compound can act as a herbicide by inhibiting specific enzymes involved in plant growth. The mode of action involves interference with photosynthesis processes in target weeds. Laboratory assays have confirmed its efficacy in reducing weed populations without adversely affecting crop yield .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | This compound |
| A549 (Lung Cancer) | 30 | This compound |
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Table 1: Structural Features of Triazole and Pyrazole Carbaldehydes
- Triazole vs. Pyrazole Cores : The triazole ring (1,2,3-triazole) exhibits greater aromatic stability and planar geometry compared to pyrazoles, which may adopt slight distortions due to hydrogen bonding . The carbaldehyde group at position 4 in triazoles enhances electrophilicity, making it reactive toward nucleophiles .
- In contrast, sulfanyl and trifluoromethyl groups in pyrazole derivatives (e.g., ) increase electronic complexity and alter solubility .
Biological Activity
1-(3,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer and infections. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
- Molecular Formula : C10H10N4O
- Molecular Weight : 202.21 g/mol
- Structure : The compound features a triazole ring substituted with a 3,5-dimethylphenyl group and an aldehyde functional group.
Biological Activity Overview
This compound exhibits several biological activities:
- Antitumor Activity : Various studies have demonstrated that triazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Some triazole compounds have been reported to exhibit antimicrobial properties against a range of pathogens. This includes Gram-positive and Gram-negative bacteria as well as fungi.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Triazoles often act as inhibitors of enzymes that are crucial for the proliferation of cancer cells or pathogens.
- DNA Interaction : Some studies suggest that triazoles can interact with DNA, potentially leading to disruptions in replication and transcription processes.
Antitumor Activity
A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The presence of the 3,5-dimethyl substituents was found to enhance the anticancer activity compared to unsubstituted analogs .
Antimicrobial Activity
Research has shown that triazole derivatives can effectively inhibit the growth of pathogenic bacteria. In vitro tests demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of 12.5 to 50 µg/mL .
Data Summary Table
| Biological Activity | Cell Line/Pathogen | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 10.5 | Apoptosis induction |
| Antitumor | HCT116 | 12.0 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 25 | Enzyme inhibition |
| Antimicrobial | Escherichia coli | 30 | Membrane disruption |
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves the reaction of substituted benzaldehydes with triazole precursors under reflux conditions. For example, dissolving a triazole derivative (e.g., 4-amino-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing with 3,5-dimethylbenzaldehyde for 4 hours, yields the target compound after solvent evaporation and purification . Key parameters include:
- Solvent choice : Ethanol promotes solubility and mild reactivity.
- Catalyst : Glacial acetic acid enhances imine formation.
- Temperature : Reflux (~78°C for ethanol) balances reaction rate and side-product minimization.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Time | 4–6 hours | <4h: Incomplete; >6h: Degradation |
| Molar Ratio (Triazole:Benzaldehyde) | 1:1 | Excess aldehyde increases side products |
| Catalyst Loading | 5 drops per 0.001 mol | Lower amounts slow reaction kinetics |
Basic: How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR :
- The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Triazole protons (C4-H) resonate at δ 8.1–8.5 ppm, while aromatic protons from the 3,5-dimethylphenyl group appear as two singlets (δ 6.8–7.2 ppm) .
- 13C NMR confirms the aldehyde carbon at δ 190–195 ppm and triazole carbons between δ 140–150 ppm .
- FT-IR :
- Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H). Triazole ring vibrations occur at 1450–1600 cm⁻¹ .
Advanced: How do crystallographic studies resolve ambiguities in the spatial arrangement of substituents?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsional strains. For example:
- The triazole ring adopts a planar conformation, with the 3,5-dimethylphenyl group oriented at a dihedral angle of ~15° relative to the triazole plane, minimizing steric hindrance .
- The aldehyde group lies in-plane due to conjugation with the triazole π-system, confirmed by C=O bond lengths of ~1.22 Å .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
